molecular formula C23H23FN2O3S B297259 N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No.: B297259
M. Wt: 426.5 g/mol
InChI Key: OFENVKHGMRYTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as FMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators, and the signaling pathway NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammatory mediators. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful for studying the mechanisms of inflammatory diseases and oxidative stress.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the research of N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One potential direction is to further investigate its mechanism of action, which may help to identify new targets for cancer therapy and inflammation. Additionally, future research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective. Finally, future studies could explore the potential of this compound as a drug candidate for the treatment of cancer and inflammatory diseases.

Synthesis Methods

N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with 3-methylbenzyl chloride, followed by the reaction of the resulting product with p-toluenesulfonyl chloride and sodium hydroxide. The final step involves the reaction of the intermediate product with acetyl chloride to obtain this compound.

Scientific Research Applications

N-(2-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C23H23FN2O3S/c1-17-10-12-20(13-11-17)30(28,29)26(15-19-7-5-6-18(2)14-19)16-23(27)25-22-9-4-3-8-21(22)24/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

OFENVKHGMRYTMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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